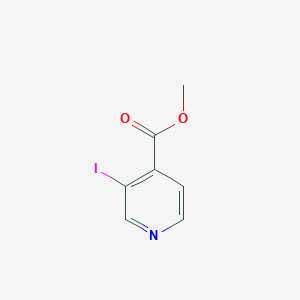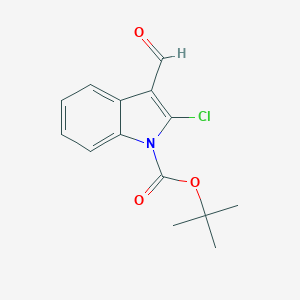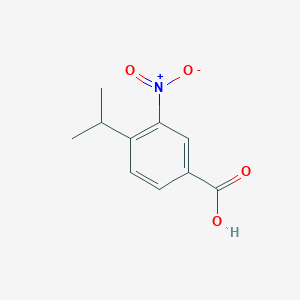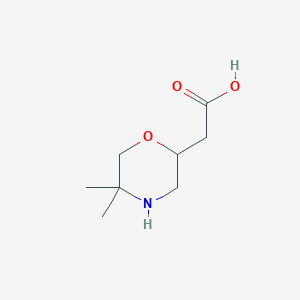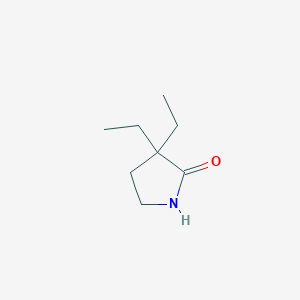
(4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid, also known as DMN-B-amine, is a boronic acid derivative that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid is not well understood, but it is believed to involve the formation of boronate esters with biomolecules such as catecholamines and diols. Boronate esters are reversible covalent bonds that can be formed between boronic acids and these biomolecules. (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid has been shown to selectively bind to catecholamines such as dopamine and norepinephrine, making it a useful tool for studying the role of these neurotransmitters in various physiological processes.
Biochemical and Physiological Effects
(4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of catechol-O-methyltransferase (COMT), an enzyme that is involved in the metabolism of catecholamines. (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid has also been shown to selectively bind to dopamine and norepinephrine transporters, which are proteins that are involved in the reuptake of these neurotransmitters. These effects make (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid a useful tool for studying the role of catecholamines in various physiological processes, including neurotransmission, cardiovascular function, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid is its selectivity for catecholamines, which allows for the specific targeting of these neurotransmitters in lab experiments. (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid is also relatively easy to synthesize and has good solubility in organic solvents, making it a convenient tool for lab experiments. However, one of the limitations of (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid is its instability in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid in scientific research. One area of interest is the development of new drugs and drug delivery systems that incorporate (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid as a building block. Another area of interest is the use of (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid as a fluorescent probe for the detection of biomolecules in vivo. Additionally, (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid could be used in the development of new boron-containing materials with unique properties. Overall, the potential applications of (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid in scientific research are vast and varied, making it an exciting area of study.
Synthesemethoden
(4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid can be synthesized using a simple and efficient method that involves the reaction of 4,5-dimethoxy-1,2-naphthoquinone with boronic acid in the presence of a palladium catalyst. The resulting product is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.
Wissenschaftliche Forschungsanwendungen
(4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid has been found to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and bioimaging. In medicinal chemistry, (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid can be used as a building block for the synthesis of new drugs and drug delivery systems. In materials science, (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid can be used as a precursor for the synthesis of boron-containing materials such as boron nitride nanotubes. In bioimaging, (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid can be used as a fluorescent probe for the detection of biomolecules.
Eigenschaften
CAS-Nummer |
177971-27-6 |
|---|---|
Produktname |
(4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid |
Molekularformel |
C13H15BO4 |
Molekulargewicht |
246.07 g/mol |
IUPAC-Name |
(4,5-dimethoxy-7-methylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C13H15BO4/c1-8-6-9-10(14(15)16)4-5-11(17-2)13(9)12(7-8)18-3/h4-7,15-16H,1-3H3 |
InChI-Schlüssel |
BDRLHLSAUDPNLJ-UHFFFAOYSA-N |
SMILES |
B(C1=C2C=C(C=C(C2=C(C=C1)OC)OC)C)(O)O |
Kanonische SMILES |
B(C1=C2C=C(C=C(C2=C(C=C1)OC)OC)C)(O)O |
Synonyme |
Boronic acid, (4,5-dimethoxy-7-methyl-1-naphthalenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)

